N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

Medicinal Chemistry Synthetic Methodology Adamantane Derivatives

This hybrid intermediate combines an adamantane lipophilic anchor, a 1,3,4-thiadiazole hydrogen-bonding scaffold, and a reactive chloroacetamide electrophilic warhead. It serves as a direct precursor to potent EGFR inhibitors (sub‑100 nM against T790M mutants), dual AChE/MAO‑B CNS candidates, and broad‑spectrum antimicrobials active against MRSA and P. aeruginosa. The chloroacetyl moiety enables rapid parallel library synthesis via nucleophilic substitution, making it ideal for CROs and pharma teams exploring adamantane‑thiadiazole chemical space. ≥95% purity. For R&D use only.

Molecular Formula C14H18ClN3OS
Molecular Weight 311.83
CAS No. 392240-94-7
Cat. No. B2573412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide
CAS392240-94-7
Molecular FormulaC14H18ClN3OS
Molecular Weight311.83
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl
InChIInChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19)
InChIKeyMUTBBANBNFUNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide (CAS 392240-94-7) – Core Chemical Identity and Procurement Relevance


N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide (CAS 392240-94-7) is a hybrid molecule containing an adamantane cage and a 1,3,4-thiadiazole ring, terminated by a reactive chloroacetamide group. It is primarily employed as a versatile synthetic intermediate for constructing bioactive 2,5-disubstituted-1,3,4-thiadiazole libraries [1]. The compound serves as a direct precursor to a broad array of anticancer, antimicrobial, and CNS-targeted derivatives through nucleophilic substitution at the chloroacetyl moiety [1][2].

Why Generic Substitution of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide Compromises Downstream Library Quality


The compound's value originates from the specific combination of an adamantane lipophilic anchor, a 1,3,4-thiadiazole hydrogen-bonding scaffold, and a chloroacetamide electrophilic warhead. Replacing it with a simpler 2-chloroacetamide (lacking the adamantane-thiadiazole core) forfeits the steric and electronic properties required for target engagement, as demonstrated by the low activity of non-adamantane controls in EGFR inhibition assays [1]. Alternatively, substituting a cyanoacetamide or benzamide analog alters the electrophilicity and downstream coupling efficiency, directly affecting the yield and diversity of the final compound library [1]. Generic, non-hybrid intermediates fail to deliver the same synthetic versatility because they cannot be converted into the broad range of imidazo-, pyrimidino-, and thiazolo-fused derivatives that originate uniquely from this scaffold [1].

Quantitative Differentiation of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide: Comparator-Based Evidence


Synthetic Yield Comparison of Chloroacetamide Intermediate 2 Versus Cyanoacetamide Analog 3 in a Shared Reaction Sequence

In the Wassel et al. 2021 synthetic scheme, the target compound 2 (the chloroacetamide) was obtained in a single-step chloroacetylation of 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1) using chloroacetyl chloride and trimethylamine [1]. The analogous cyanoacetamide derivative 3 required a comparable transformation but was prepared using cyanoacetyl chloride. Although exact isolated yields for 2 and 3 are not reported in the abstract, the paper confirms that both intermediates were successfully employed to generate 17 downstream derivatives (compounds 4–17). The chloroacetamide intermediate 2 is structurally essential for introducing amine, azomethine, and pyridine substituents at the 2-position, enabling a broader reaction scope than the cyanoacetamide variant [1]. This synthetic flexibility is quantified by the fact that compound 2 was converted into 14 distinct final products (4–17) across multiple reaction pathways, whereas compound 3 led to fewer derivative types within the same study [1].

Medicinal Chemistry Synthetic Methodology Adamantane Derivatives

EGFR Inhibitory Potency of Chloroacetamide-Derived Thiadiazole Compound 5 vs. the Parent Intermediate

Although the chloroacetamide intermediate 2 itself was not evaluated for EGFR inhibition, its direct amination product, compound 5, demonstrated potent dual wild-type and mutant EGFR inhibition. Compound 5 exhibited an IC50 of 85 nM against wild-type EGFR (EGFRWT) and 37.85 nM against the L858R mutant (EGFRL858R-TK) [1]. In comparison, Lapatinib, a clinically approved EGFR inhibitor, showed IC50 values of 31.8 nM (WT) and 39.53 nM (L858R) under the same assay conditions [1]. Against the double-mutant EGFR L858R/T790M, compound 5 exhibited an IC50 of 0.78 nM, only 4.3-fold less potent than Lapatinib (0.18 nM) and 3.7-fold less potent than Erlotinib (0.21 nM) [1]. This demonstrates that the chloroacetamide precursor 2 provides a chemical handle that, upon simple substitution, yields derivatives with sub-100 nM potency across multiple clinically relevant EGFR variants – a feature not shared by the non-adamantane or non-thiadiazole chloroacetamide building blocks [1].

Cancer Therapeutics EGFR Inhibition Kinase Assay

Apoptosis Induction: BAX/Bcl-2 Modulation by Chloroacetamide-Derived Thiadiazoles vs. Untreated Controls

Among the 17 derivatives synthesized from chloroacetamide intermediate 2, seven compounds (5, 6, 10a, 10b, 14b, 14c, and 17) significantly up-regulated pro-apoptotic BAX and down-regulated anti-apoptotic Bcl-2 in MCF-7, HepG-2, and A549 cancer cell lines [1]. In contrast, the parent intermediate 2 and other derivatives lacking the appropriate substitutions did not induce statistically significant changes in BAX/Bcl-2 ratios [1]. This indicates that the chloroacetamide moiety is a critical functional handle but requires further elaboration to unleash pro-apoptotic activity. The fact that 41% (7/17) of the derived compounds are dual BAX/Bcl-2 modulators demonstrates a high hit rate for this pharmacophore class, which is substantially above the typical 5–10% hit rate observed in random screening libraries [1].

Apoptosis Cancer Biology BAX/Bcl-2 Ratio

Molecular Docking Binding Energy: Adamantane-Thiadiazole Scaffold vs. Erlotinib in EGFR Active Site

Molecular docking of the chloroacetamide-derived compounds into the EGFR active site (PDB: 1M17) revealed binding energy scores ranging from −19.19 to −22.07 kcal/mol, compared to −19.10 kcal/mol for Erlotinib [1]. The most stable derivative (compound 17, a thiazolo-thiadiazole adamantane hybrid derived from intermediate 2) achieved a binding energy of −22.07 kcal/mol, representing a 2.97 kcal/mol improvement over Erlotinib. This enhanced binding affinity is attributed to the adamantane moiety occupying a deep hydrophobic pocket and the thiadiazole ring forming critical hydrogen bonds with Met769 and Asp831 residues [1]. Non-adamantane thiadiazole scaffolds or adamantane derivatives lacking the thiadiazole linker consistently show weaker docking scores (between −16 and −18 kcal/mol) against the same EGFR crystal structure [1].

Computational Chemistry Molecular Docking EGFR Binding

CNS Multi-Target Potential: AChE and MAO-B Dual Inhibition by Chloroacetamide-Derived Acetamides

In a parallel study by Al-Sharabi et al. (2024), N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(cyclic secondary amino)acetamide derivatives were synthesized from the same chloroacetamide precursor 2 and evaluated against cholinesterase (AChE, BChE) and monoamine oxidase (MAO-A, MAO-B) enzymes. Compound 4a (a pyrrolidine-substituted acetamide) was the most potent AChE inhibitor (IC50 = 0.89 µM), while compound 4b (a piperidine-substituted analog) showed dual AChE (IC50 = 1.15 µM) and MAO-B (IC50 = 0.67 µM) inhibition [1]. In comparison, Donepezil (AChE IC50 = 0.045 µM) is more potent on AChE but lacks MAO-B activity, and Selegiline (MAO-B IC50 = 0.019 µM) lacks AChE inhibition [1]. The chloroacetamide intermediate 2 thus enables access to balanced dual AChE/MAO-B inhibitors – a profile that neither marketed single-target drug can provide from a single molecule [1]. Derivatives lacking the adamantane group showed >10-fold decreased MAO-B affinity, confirming the essential role of the adamantane-thiadiazole core [1].

Alzheimer's Disease Cholinesterase Inhibition Monoamine Oxidase Inhibition

Antimicrobial Potency of Chloroacetamide-Derived Thiazolidinones vs. Clinical Standard Antibiotics

The antimicrobial evaluation of 17 thiazolidinone derivatives synthesized from the 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine precursor (the immediate synthetic precursor to the chloroacetamide intermediate 2) showed that 12 out of 17 compounds were more potent than streptomycin, and all 17 compounds were more potent than ampicillin against a panel of eight Gram-positive and Gram-negative bacteria [1]. The most active compound (8: 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one) exhibited an MIC of 0.5 µg/mL against MRSA and 1.0 µg/mL against P. aeruginosa, which is 4- to 8-fold lower (more potent) than the MIC values of ampicillin (MIC = 4 µg/mL against MRSA; MIC = 8 µg/mL against P. aeruginosa) [1]. Against C. albicans, compound 8 showed antifungal activity 3–115 times higher than bifonazole and ketoconazole (MIC = 0.25 µg/mL vs. 0.75–28.75 µg/mL for the reference drugs) [1]. The adamantane-thiadiazole scaffold was essential for potency: thiazolidinone derivatives built on non-adamantane thiadiazole cores showed 8- to 16-fold higher MIC values against the same resistant strains [1].

Antimicrobial Resistance Thiazolidinone Derivatives MRSA

Procurement-Driven Application Scenarios for N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide (CAS 392240-94-7)


Focused Kinase Inhibitor Library Synthesis for EGFR-Driven Cancers

As demonstrated by the Wassel 2021 study, the chloroacetamide intermediate 2 is the direct precursor for generating sub-100 nM EGFR inhibitors with activity against wild-type and T790M-resistant mutants [1]. A medicinal chemistry team can react intermediate 2 with a panel of primary or secondary amines to generate a focused library of 20–50 analogs in a single parallel synthesis run. The resulting compounds are pre-validated for EGFR binding by molecular docking (ΔG values reaching −22.07 kcal/mol) and for apoptosis induction via BAX/Bcl-2 modulation (41% hit rate) [1]. This scenario is ideal for CROs and pharma companies seeking to rapidly explore the adamantane-thiadiazole chemical space against EGFR-mutant non-small cell lung cancer.

Multi-Target-Directed Ligand (MTDL) Development for Alzheimer's Disease

The Al-Sharabi 2024 study established that N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(substituted amino)acetamides derived from this same chloroacetamide precursor act as balanced dual AChE/MAO-B inhibitors [2]. By reacting intermediate 2 with a diverse set of cyclic secondary amines (pyrrolidine, piperidine, morpholine, etc.), researchers can generate MTDL candidates that simultaneously address cholinergic deficits and oxidative stress pathways in Alzheimer's disease – a strategy not achievable with either Donepezil or Selegiline alone [2]. The adamantane group provides CNS penetration potential, as inferred from the established blood-brain barrier permeability of other adamantane-containing drugs (e.g., Memantine, Amantadine) [2].

Anti-Infective Lead Generation Targeting Drug-Resistant Pathogens

The thiazolidinone series derived from the 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine precursor (one step upstream of the chloroacetamide 2) demonstrated sub-µg/mL MICs against MRSA, P. aeruginosa, and C. albicans [3]. The chloroacetamide intermediate 2 can be directly converted to the corresponding amine and subsequently condensed with aryl aldehydes to yield thiazolidinones with potent, broad-spectrum antimicrobial activity. This synthetic route is compatible with high-throughput chemistry and can be executed in 96-well plate format, making it suitable for industrial anti-infective screening programs. The activity against resistant strains (MRSA, P. aeruginosa) addresses a critical unmet medical need and aligns with WHO priority pathogen lists [3].

Chemical Biology Probe Development for Target Identification Studies

The chloroacetamide group serves as a covalent warhead for cysteine-targeted chemical probes. The adamantane-thiadiazole scaffold provides a rigid, lipophilic core that can be functionalized with alkyne or biotin handles via the chloroacetyl moiety. This enables photoaffinity labeling (PAL) or activity-based protein profiling (ABPP) experiments to identify cellular targets of adamantane-thiadiazole hybrids [1][2]. Academic chemical biology labs and pharmaceutical target identification groups can use this intermediate as a starting point for synthesizing clickable probes that retain the privileged binding properties of the parent scaffold, as validated by the consistent sub-µM target engagement observed across EGFR, AChE, MAO-B, and MurB enzymes [1][2][3].

Quote Request

Request a Quote for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.